molecular formula C25H24N6O B10829479 (3R)-4-[2-(1H-indol-4-yl)-6-(2-methylpyrazol-3-yl)quinazolin-4-yl]-3-methylmorpholine

(3R)-4-[2-(1H-indol-4-yl)-6-(2-methylpyrazol-3-yl)quinazolin-4-yl]-3-methylmorpholine

Cat. No.: B10829479
M. Wt: 424.5 g/mol
InChI Key: FCNFJRRMUAOHKI-MRXNPFEDSA-N
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Description

SKLB-197 is a potent and highly selective inhibitor of ataxia telangiectasia mutated and Rad3-related kinase. This kinase is a crucial regulator of the DNA damage response, particularly in response to replication stress. SKLB-197 has shown promising pharmacokinetic properties and could be a potential lead compound for drug discovery targeting ataxia telangiectasia mutated and Rad3-related kinase .

Preparation Methods

The synthesis of SKLB-197 involves the structural optimization of a hit compound through structure-activity relationship studies. The specific synthetic routes and reaction conditions are detailed in the research by Huachao Bin and colleagues . Industrial production methods for SKLB-197 are not widely documented, but the compound’s synthesis typically involves multiple steps of chemical reactions, purification, and characterization to ensure its potency and selectivity.

Chemical Reactions Analysis

SKLB-197 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of SKLB-197 might yield oxidized derivatives, while reduction could produce reduced forms of the compound.

Scientific Research Applications

SKLB-197 has several scientific research applications, including:

Mechanism of Action

SKLB-197 exerts its effects by selectively inhibiting ataxia telangiectasia mutated and Rad3-related kinase. This kinase is an important regulator of the DNA damage response, particularly in response to replication stress. By inhibiting this kinase, SKLB-197 disrupts the DNA damage response, leading to the accumulation of DNA damage and ultimately cell death in tumor cells .

Comparison with Similar Compounds

SKLB-197 is unique due to its high selectivity and potency as an inhibitor of ataxia telangiectasia mutated and Rad3-related kinase. Similar compounds include:

These compounds share similar mechanisms of action but differ in their pharmacokinetic properties, potency, and selectivity.

Properties

Molecular Formula

C25H24N6O

Molecular Weight

424.5 g/mol

IUPAC Name

(3R)-4-[2-(1H-indol-4-yl)-6-(2-methylpyrazol-3-yl)quinazolin-4-yl]-3-methylmorpholine

InChI

InChI=1S/C25H24N6O/c1-16-15-32-13-12-31(16)25-20-14-17(23-9-11-27-30(23)2)6-7-22(20)28-24(29-25)19-4-3-5-21-18(19)8-10-26-21/h3-11,14,16,26H,12-13,15H2,1-2H3/t16-/m1/s1

InChI Key

FCNFJRRMUAOHKI-MRXNPFEDSA-N

Isomeric SMILES

C[C@@H]1COCCN1C2=NC(=NC3=C2C=C(C=C3)C4=CC=NN4C)C5=C6C=CNC6=CC=C5

Canonical SMILES

CC1COCCN1C2=NC(=NC3=C2C=C(C=C3)C4=CC=NN4C)C5=C6C=CNC6=CC=C5

Origin of Product

United States

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